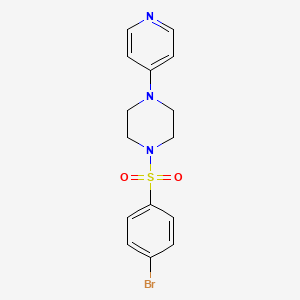
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine
Übersicht
Beschreibung
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine, also known as P4BPP, is a chemical compound that has generated interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has been shown to bind to the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By blocking Nav1.7, 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine may have analgesic effects. 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By modulating the activity of the NMDA receptor, 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine may have cognitive-enhancing effects.
Biochemical and physiological effects:
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has also been shown to modulate the activity of ion channels and receptors in the nervous system, suggesting that it may have therapeutic potential for neurological disorders. In animal studies, 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has been shown to have analgesic and cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine in lab experiments is its ability to modulate the activity of ion channels and receptors in the nervous system, making it a useful tool for studying the function of these proteins. Another advantage is its potential therapeutic applications in various fields such as neuroscience and cancer research. However, one limitation of using 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine is its relatively low potency compared to other compounds that target the same proteins. Another limitation is the lack of information on its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine. One direction is the development of more potent analogs that can be used as therapeutic agents for neurological disorders and cancer. Another direction is the investigation of the long-term safety and efficacy of 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine and its analogs. Additionally, 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine could be used as a tool for investigating the role of ion channels and receptors in various physiological processes. Finally, 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine could be used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has been shown to modulate the activity of ion channels and receptors, suggesting that it may have therapeutic potential for neurological disorders such as epilepsy and neuropathic pain. In cancer research, 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has been investigated for its ability to inhibit the growth and proliferation of cancer cells, particularly those that are resistant to chemotherapy. In drug discovery, 1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-1-3-15(4-2-13)22(20,21)19-11-9-18(10-12-19)14-5-7-17-8-6-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFOKNIWQVPVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridyl)-4-(4-bromophenylsulphonyl)piperazine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


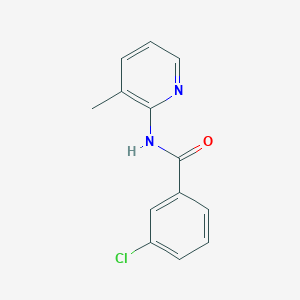

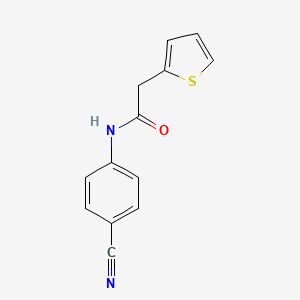
![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
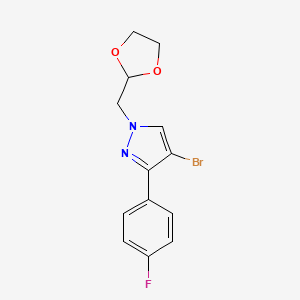
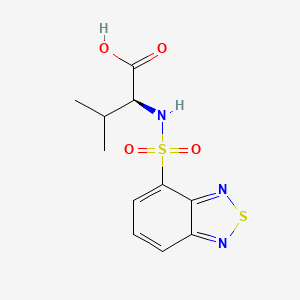
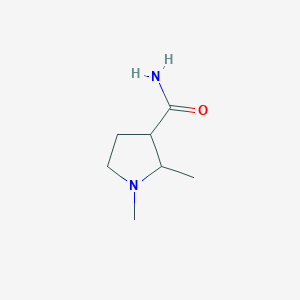

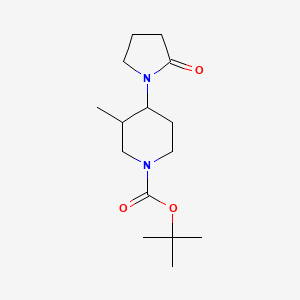
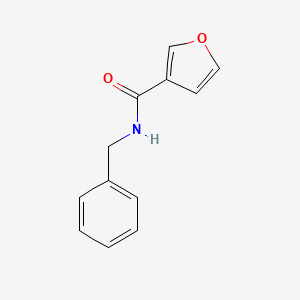

![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
![4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)